molecular formula C25H31N7OS B12392862 N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide

N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide

Cat. No.: B12392862
M. Wt: 477.6 g/mol
InChI Key: QPLFMVVUDGWTPG-UHFFFAOYSA-N
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Description

GSK3735967 is a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This compound contains a planar dicyanopyridine core that specifically embeds into DNMT1-bound hemimethylated CpG dinucleotides. It has three binding sites, one of which can bind to histone H4 lysine 20 trimethylated (H4K20me3) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK3735967 involves the construction of the dicyanopyridine core, followed by the introduction of various substituents at specific positions on the pyridine ring. The synthetic route typically includes:

  • Formation of the dicyanopyridine core through a series of condensation reactions.
  • Introduction of substituents at the C2 and C6 positions of the pyridine ring using appropriate reagents and catalysts.
  • Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of GSK3735967 follows similar synthetic routes but on a larger scale. The process involves:

  • Optimization of reaction conditions to maximize yield and purity.
  • Use of industrial-grade reagents and solvents.
  • Implementation of large-scale purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions: GSK3735967 primarily undergoes:

    Substitution Reactions: Introduction of various substituents on the pyridine ring.

    Condensation Reactions: Formation of the dicyanopyridine core.

Common Reagents and Conditions:

    Reagents: Cyanide sources, pyridine derivatives, and various catalysts.

    Conditions: Controlled temperature and pH, use of inert atmosphere to prevent oxidation.

Major Products:

  • The major product formed is the dicyanopyridine core with specific substituents at the C2 and C6 positions, resulting in the final compound GSK3735967.

Scientific Research Applications

GSK3735967 has several scientific research applications, including:

Mechanism of Action

GSK3735967 exerts its effects by selectively inhibiting DNMT1. The compound intercalates into the hemimethylated DNA between two CpG base pairs through the DNA minor groove. This intercalation results in the displacement of the DNMT1 active-site loop, thereby inhibiting its activity. Additionally, GSK3735967 introduces two new binding sites, where it interacts with and stabilizes the displaced DNMT1 active-site loop and occupies an open aromatic cage where trimethylated histone H4 lysine 20 is expected to bind .

Comparison with Similar Compounds

    GSK3543105A: Another DNMT1-selective inhibitor with a similar dicyanopyridine core.

    GSK3735968: A compound with slight variations in the substituents on the pyridine ring.

Uniqueness of GSK3735967:

Properties

Molecular Formula

C25H31N7OS

Molecular Weight

477.6 g/mol

IUPAC Name

2-amino-N-[[4-[[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanylmethyl]phenyl]methyl]acetamide

InChI

InChI=1S/C25H31N7OS/c1-3-20-21(13-26)24(32-10-4-9-31(2)11-12-32)30-25(22(20)14-27)34-17-19-7-5-18(6-8-19)16-29-23(33)15-28/h5-8H,3-4,9-12,15-17,28H2,1-2H3,(H,29,33)

InChI Key

QPLFMVVUDGWTPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SCC2=CC=C(C=C2)CNC(=O)CN)N3CCCN(CC3)C)C#N

Origin of Product

United States

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